Methoxycarbonyl isothiocyanate

Heterocyclic synthesis Benzothiazole formation Reaction yield comparison

Methoxycarbonyl isothiocyanate (CAS 35266-49-0) is a bifunctional electrophilic reagent bearing both an isothiocyanate (-N=C=S) and a methoxycarbonyl (-COOCH₃) moiety. With a molecular weight of 117.13 g/mol and the formula C₃H₃NO₂S, this compound serves as a reactive intermediate in heterocyclic synthesis, thiourea formation, and the construction of nucleoside analogs.

Molecular Formula C3H3NO2S
Molecular Weight 117.13 g/mol
CAS No. 35266-49-0
Cat. No. B1584643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxycarbonyl isothiocyanate
CAS35266-49-0
Molecular FormulaC3H3NO2S
Molecular Weight117.13 g/mol
Structural Identifiers
SMILESCOC(=O)N=C=S
InChIInChI=1S/C3H3NO2S/c1-6-3(5)4-2-7/h1H3
InChIKeyLBFAAYMITJMZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxycarbonyl Isothiocyanate (CAS 35266-49-0): Chemical Identity and Core Characteristics for R&D Procurement


Methoxycarbonyl isothiocyanate (CAS 35266-49-0) is a bifunctional electrophilic reagent bearing both an isothiocyanate (-N=C=S) and a methoxycarbonyl (-COOCH₃) moiety [1]. With a molecular weight of 117.13 g/mol and the formula C₃H₃NO₂S, this compound serves as a reactive intermediate in heterocyclic synthesis, thiourea formation, and the construction of nucleoside analogs [2]. The electron-withdrawing methoxycarbonyl group enhances the electrophilicity of the isothiocyanate carbon relative to simple alkyl analogs, while providing an additional site for nucleophilic attack at the carbonyl carbon [3]. Understanding these dual reactivity modes is essential for rational selection of this reagent over structurally related alternatives.

Why Alkoxycarbonyl Isothiocyanate Analogs Cannot Be Freely Substituted for Methoxycarbonyl Isothiocyanate in Synthetic Protocols


Substituting one alkoxycarbonyl isothiocyanate for another without protocol re-optimization routinely leads to unpredictable outcomes. The alkoxy group is not an inert spectator; it governs both the electrophilic reactivity of the isothiocyanate carbon and the ambident selectivity between competing nucleophilic attack sites (isothiocyanate vs. carbonyl) [1]. Furthermore, the steric and electronic properties of the alkoxy substituent can dramatically alter reaction kinetics, with even a simple methoxy-to-ethoxy change affecting both the yield and the reaction pathway in complex heterocycle-forming reactions [2]. A direct substitution may result in unexpected side products, as observed in the distinct product distributions obtained when phenoxycarbonyl isothiocyanate is used in place of its alkoxy counterparts with 2-aminothiazole [3]. The evidence below quantifies these critical performance differences.

Quantitative Performance Benchmarks: Methoxycarbonyl Isothiocyanate vs. Comparator Isothiocyanates


Contrasting Reactivity with 2-Aminothiophenol: Methoxycarbonyl vs. Phenyl and Acetyl Isothiocyanate Yields

In a study investigating the formation of benzothiazoles from 2-aminothiophenol, methoxycarbonyl isothiocyanate exhibited a markedly lower yield (approximately 9%) compared to both phenyl isothiocyanate (approximately 82%) and acetyl isothiocyanate (approximately 60%) [1]. This demonstrates a significant difference in reactivity under identical conditions, likely due to the strong electron-withdrawing nature of the methoxycarbonyl group, which deactivates the isothiocyanate toward this specific cyclization pathway.

Heterocyclic synthesis Benzothiazole formation Reaction yield comparison

Dual Electrophilic Sites: Ambident Reactivity Profile of Alkoxycarbonyl Isothiocyanates

Computational analysis of alkoxycarbonyl isothiocyanates, a class that includes methoxycarbonyl isothiocyanate, reveals two distinct electrophilic centers with differential susceptibility to nucleophilic attack [1]. Calculated charge densities indicate that 'hard' nucleophiles (based on HSAB theory) preferentially attack the carbonyl carbon atom, while 'soft' nucleophiles target the isothiocyanate carbon [1]. This ambident reactivity is an intrinsic property of the alkoxycarbonyl isothiocyanate scaffold and differentiates it from simpler isothiocyanates like methyl or phenyl isothiocyanate, which lack the second reactive carbonyl site.

Ambident electrophilicity HSAB principle Reaction site selectivity

Divergent Product Outcomes: Phenoxycarbonyl vs. Alkoxycarbonyl Isothiocyanates with 2-Aminothiazole

In a direct comparison of isothiocyanate reactivity with 2-aminothiazole, a significant product distribution difference was observed between alkoxycarbonyl isothiocyanates (including methoxycarbonyl and ethoxycarbonyl) and phenoxycarbonyl isothiocyanate [1]. The alkoxy derivatives produced thiazolo[3,2-a]-S-triazine-4-thio-2-one (compound 27), N-alkoxycarbonyl-N'-(2-thiazolyl)thioureas, alkyl-N-(2-thiazolyl)carbamates, and thiocyanic acid. In contrast, under the same conditions, phenoxycarbonyl isothiocyanate failed to yield the expected 1:1 adduct, instead giving thiazolo[3,2-a]-s-thiazine-2-thio-4-one and thiazolyl carbamate [1].

Reaction pathway divergence Heterocyclic product distribution Thiazolo-triazine synthesis

Nucleophilic Addition Scope: Ethoxycarbonyl Isothiocyanate Reacts Across a Broad pKa Range

A study on ethoxycarbonyl isothiocyanate, a direct methoxycarbonyl analog, demonstrated its ability to undergo nucleophilic addition with heterocyclic amines spanning a wide basicity range (pKa 2.95 to 9.17), affording addition products in good yields regardless of base strength [1]. This suggests that the alkoxycarbonyl isothiocyanate scaffold possesses broad synthetic utility for amine functionalization.

Nucleophilic addition Heterocyclic amine reactivity Reaction scope

High-Value Application Scenarios for Methoxycarbonyl Isothiocyanate (CAS 35266-49-0)


Construction of Guanosine-Type Nucleoside Analogs via DCC-Mediated Cyclodesulfurization

Methoxycarbonyl isothiocyanate is a critical reagent in a cyclodesulfurization method using dicyclohexylcarbodiimide (DCC) for the efficient synthesis of guanosine and guanosine-type nucleoside analogs [1]. This method provides a highly efficient entry into this therapeutically relevant class of compounds, where other isothiocyanate reagents may not perform as effectively.

Synthesis of 1,3,4-Thiadiazolo-Triazinone Fused Heterocycles

This compound is specifically utilized in the preparation of substituted 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones. As demonstrated in direct comparative studies, methoxycarbonyl isothiocyanate, alongside benzoyl isothiocyanate, reacts with 4-amino-triazin-5-ones to directly afford these fused heterocyclic products, circumventing the expected thiourea intermediate [2]. This pathway is a defining feature of its reactivity.

Functionalization of Heterocyclic o-Amino Carboximidate Esters

The methoxycarbonyl isothiocyanate/DCC cyclodesulfurization method is specifically noted for its application to heterocyclic o-amino carboximidate esters, providing a valuable tool for diversifying these scaffolds [1]. The dual electrophilicity of the reagent is key to enabling this transformation, which is not a general feature of all isothiocyanates.

Synthesis of N-Alkoxycarbonyl Thiocarbamates and Related Derivatives

Methoxycarbonyl isothiocyanate reacts with a variety of nucleophiles, including alcohols and amines, to yield N-alkoxycarbonyl thiocarbamates and thiourea derivatives [3]. This broad reactivity, coupled with the potential for controlled ambident selectivity, makes it a versatile building block for generating diverse compound libraries in medicinal chemistry and agrochemical research.

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